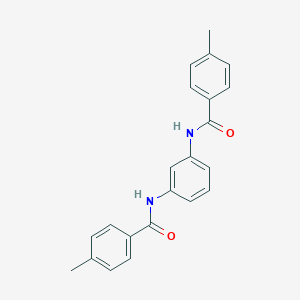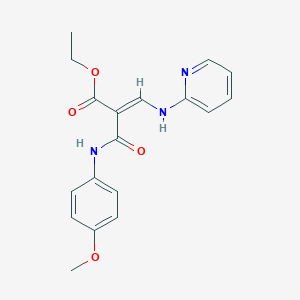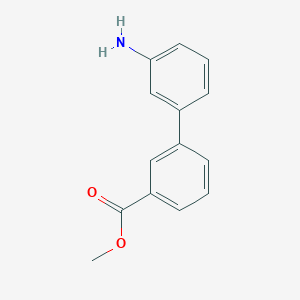
Isopropyl 3-amino-4-hydrazinobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 3-amino-4-hydrazinobenzoate, also known as IHAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a simple and efficient method and has been extensively studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of Isopropyl 3-amino-4-hydrazinobenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Isopropyl 3-amino-4-hydrazinobenzoate has been shown to bind to the active site of enzymes and disrupt their function, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Isopropyl 3-amino-4-hydrazinobenzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Isopropyl 3-amino-4-hydrazinobenzoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Isopropyl 3-amino-4-hydrazinobenzoate has also been shown to inhibit the activity of enzymes such as peroxidase and catalase, which are involved in oxidative stress and inflammation. In vivo studies have demonstrated that Isopropyl 3-amino-4-hydrazinobenzoate has anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
実験室実験の利点と制限
Isopropyl 3-amino-4-hydrazinobenzoate has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high yield. Isopropyl 3-amino-4-hydrazinobenzoate is also stable and can be stored for long periods without degradation. However, Isopropyl 3-amino-4-hydrazinobenzoate has some limitations for use in lab experiments. It is highly reactive and can react with other compounds, leading to false results. Isopropyl 3-amino-4-hydrazinobenzoate is also toxic and requires careful handling and disposal.
将来の方向性
There are several future directions for research on Isopropyl 3-amino-4-hydrazinobenzoate. One area of research is the development of Isopropyl 3-amino-4-hydrazinobenzoate-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the development of Isopropyl 3-amino-4-hydrazinobenzoate-based sensors for the detection of biomolecules and environmental pollutants. Further studies are also needed to fully understand the mechanism of action of Isopropyl 3-amino-4-hydrazinobenzoate and its potential applications in other fields such as materials science and nanotechnology.
Conclusion
In conclusion, Isopropyl 3-amino-4-hydrazinobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a simple and efficient method and has been extensively studied for its biochemical and physiological effects. Isopropyl 3-amino-4-hydrazinobenzoate has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Isopropyl 3-amino-4-hydrazinobenzoate, including the development of Isopropyl 3-amino-4-hydrazinobenzoate-based drugs and sensors, and further studies to fully understand its mechanism of action.
合成法
Isopropyl 3-amino-4-hydrazinobenzoate can be synthesized through a simple and efficient method using isonicotinic acid hydrazide and isopropyl 3-nitro-4-benzoate as starting materials. The reaction involves the reduction of the nitro group in the presence of a reducing agent such as sodium dithionite or zinc dust. The resulting product is then treated with hydrochloric acid to obtain Isopropyl 3-amino-4-hydrazinobenzoate in high yield. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
科学的研究の応用
Isopropyl 3-amino-4-hydrazinobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Isopropyl 3-amino-4-hydrazinobenzoate has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Isopropyl 3-amino-4-hydrazinobenzoate has been used as a probe to study the activity of enzymes such as peroxidase and catalase. In materials science, Isopropyl 3-amino-4-hydrazinobenzoate has been explored for its potential applications in the development of sensors and other electronic devices.
特性
CAS番号 |
177960-52-0 |
|---|---|
製品名 |
Isopropyl 3-amino-4-hydrazinobenzoate |
分子式 |
C10H15N3O2 |
分子量 |
209.24 g/mol |
IUPAC名 |
propan-2-yl 3-amino-4-hydrazinylbenzoate |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)15-10(14)7-3-4-9(13-12)8(11)5-7/h3-6,13H,11-12H2,1-2H3 |
InChIキー |
RTOFQFBBNUXKLE-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)NN)N |
正規SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)NN)N |
同義語 |
Benzoic acid, 3-amino-4-hydrazino-, 1-methylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)
![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)

![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)



![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)


![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)


